2-(2,6-difluoropyridin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains two fluorine atoms at the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluoropyridin-4-yl)ethan-1-ol typically involves the reaction of 2,6-difluoropyridine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the pyridine ring at the 4-position. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation or recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,6-difluoropyridin-4-yl)ethanal or 2-(2,6-difluoropyridin-4-yl)ethanoic acid.
Reduction: Formation of 2-(2,6-difluoropyridin-4-yl)ethanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Difluoropyridin-4-yl)ethan-1-ol: Similar structure but with fluorine atoms at the 2 and 3 positions.
2-(2,5-Difluoropyridin-4-yl)ethan-1-ol: Similar structure but with fluorine atoms at the 2 and 5 positions.
2-(2,6-Dichloropyridin-4-yl)ethan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
2-(2,6-Difluoropyridin-4-yl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1283717-50-9 |
---|---|
Molecular Formula |
C7H7F2NO |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.